DLP serves as a versatile precursor for the synthesis of various nanomaterials, including:
DLP acts as a reducing agent and stabilizer in the synthesis of metal nanoparticles like silver, gold, and platinum. It facilitates the reduction of metal salts to their corresponding nanoparticles and prevents their aggregation by creating a protective layer around them.
DLP plays a crucial role in the synthesis of quantum dots, semiconductor nanocrystals with unique optical properties. It helps control the size, shape, and surface properties of these nanocrystals, influencing their light emission characteristics.
DLP demonstrates potential in developing drug delivery systems due to its amphiphilic nature, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties. This characteristic allows DLP to form micelles, microscopic spheres with a hydrophilic core and a lipophilic shell. These micelles can encapsulate hydrophobic drugs within their core and facilitate their delivery to target sites within the body.
DLP finds application in polymer chemistry as a:
When incorporated into polymers, DLP enhances their flame resistance by acting as a source of non-volatile phosphorus compounds. These compounds decompose during combustion, forming a char layer that hinders further burning.
DLP demonstrates plasticizing properties, making it suitable for modifying the mechanical properties of polymers. It increases the flexibility and elasticity of polymers, making them easier to process and handle.
DLP finds use in various other scientific research areas, including:
Dilauryl phosphite, also known as Didodecyl phosphonate, is a chemical compound classified as a phosphite ester. Its molecular formula is C24H51O3P, and it is characterized by the presence of two lauryl (dodecyl) groups attached to a phosphite moiety. This compound exhibits antioxidant properties and has applications in various fields, including industrial chemistry and materials science. Dilauryl phosphite is recognized for its ability to stabilize other compounds and enhance their performance in different applications.
These reactions highlight the compound's versatility in synthetic chemistry.
Dilauryl phosphite exhibits notable biological activity primarily due to its antioxidant properties. It is known to interact with various biological molecules, including proteins and cell membranes. The compound can inhibit the formation of reactive radicals, which are implicated in oxidative stress and cellular damage. This action suggests potential therapeutic applications in protecting cells from oxidative damage.
The mechanism of action involves the compound's ability to scavenge free radicals, thus preventing cellular damage. Its pharmacokinetics indicate low oral bioavailability and rapid distribution to bone surfaces or elimination via urine, similar to other phosphonates.
Dilauryl phosphite can be synthesized through the esterification of phosphorous acid with lauryl alcohol. The reaction typically requires heating the reactants in the presence of a catalyst, such as sulfuric acid, at temperatures ranging from 100°C to 150°C. This process may also involve vacuum conditions to remove water produced during the reaction .
In industrial settings, large-scale production involves controlled esterification processes where reactants are mixed in reactors under specific temperature and pressure conditions. The final product is purified through distillation or crystallization methods to achieve high purity levels.
Dilauryl phosphite finds applications across various industries:
Studies on dilauryl phosphite have indicated its interactions with various substrates, particularly in lubrication applications. Its unique structure allows it to form tribofilms that enhance performance under frictional conditions. Investigations into its hydrolysis resistance have shown that dilauryl phosphite maintains stability even under high humidity environments, making it suitable for various practical applications .
Compound | Structure Type | Unique Properties |
---|---|---|
Dilauryl phosphate | Phosphate ester | More hydrophilic than dilauryl phosphite |
Triphenyl phosphite | Phosphite ester | Aromatic structure provides different chemical reactivity |
Diethyl phosphite | Phosphite ester | Smaller alkyl groups lead to different solubility characteristics |
Dimethyl phosphite | Phosphite ester | Similar reactivity but with shorter alkyl chains |
Dilauryl phosphite stands out due to its dual role as both an antioxidant and a stabilizer. Its long alkyl chains impart hydrophobic properties that enhance its effectiveness in non-polar environments. Additionally, its capacity for diverse
Dilauryl phosphite, formally identified as didodecyl hydrogen phosphite, possesses the molecular formula C₂₄H₅₁O₃P with a molecular weight of 418.63 daltons [1] [2]. The compound is also recognized by several alternative nomenclatures in chemical literature, including didodecyl phosphite, didodecyl phosphonate, and didodecoxy(oxo)phosphanium [3]. The Chemical Abstracts Service registry number assigned to this compound is 21302-09-0, serving as its unique identifier in chemical databases and regulatory documentation [1] [2].
The structural architecture of dilauryl phosphite features a central phosphorus atom positioned in a tetrahedral configuration, bonded to three oxygen atoms [3]. Two of these oxygen atoms are further connected to lauryl (dodecyl) chains, each containing twelve carbon atoms [3]. This structural arrangement confers significant hydrophobicity to the molecule due to the presence of the two long alkyl chains [3]. The phosphorus center exhibits the characteristic tetrahedral geometry typical of phosphite esters, with bond angles approximating 109.5 degrees [4].
The compound functions as a phosphite ester, demonstrating the ability to act as a reducing agent, particularly with respect to hydroperoxides [3]. The structural configuration contributes to its stability and functionality in various applications, particularly as an antioxidant and stabilizer in polymer systems [3]. The molecule can be represented by the canonical SMILES notation: CCCCCCCCCCCCOP+OCCCCCCCCCCCC [3].
The physical properties of dilauryl phosphite have been characterized through multiple experimental determinations, revealing consistent values across different sources. The compound exhibits a density of 0.946 grams per cubic centimeter at standard conditions [1] [5]. Some sources report slight variations, with density values ranging from 0.946 to 0.97 grams per cubic centimeter [1] [6].
Property | Value | Reference |
---|---|---|
Density | 0.946 g/cm³ | [1] [5] |
Boiling Point | 200°C (2 mmHg) | [1] [5] |
Melting Point | 24°C | [1] [5] |
Refractive Index | 1.45-1.453 | [1] [7] [5] |
Flash Point | 150°C | [1] |
The boiling point of dilauryl phosphite occurs at 200 degrees Celsius under reduced pressure conditions of 2 millimeters of mercury [1] [5]. This relatively high boiling point reflects the substantial molecular weight and intermolecular forces present in the compound due to its long alkyl chains [1]. The melting point has been determined to be 24 degrees Celsius, indicating that the compound exists as a liquid at ambient temperature conditions [1] [5].
The refractive index of dilauryl phosphite has been measured at 1.4521 at 589.3 nanometers and 25 degrees Celsius [7]. Alternative measurements report values ranging from 1.45 to 1.453 [5]. This refractive index value is consistent with organic compounds containing long aliphatic chains and phosphorus-containing functional groups [7] [5].
Additional physical characteristics include a flash point of 150 degrees Celsius, indicating moderate thermal stability under standard atmospheric conditions [1]. The compound typically appears as a colorless to pale yellow liquid with no reported odor [5] [6].
Spectroscopic analysis of dilauryl phosphite provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic resonances corresponding to the phosphorus center and organic substituents [8]. Phosphorus-31 nuclear magnetic resonance spectroscopy typically shows a single phosphorus environment, with chemical shifts appearing in the range characteristic of phosphite esters [8].
Proton nuclear magnetic resonance analysis demonstrates the expected resonance patterns for the dodecyl chains, with characteristic multiplets corresponding to the methylene and methyl groups of the aliphatic chains [8]. The integration ratios confirm the presence of two equivalent dodecyl substituents attached to the phosphorus center [8].
Infrared spectroscopy of dilauryl phosphite exhibits characteristic absorption bands associated with phosphorus-oxygen stretching vibrations and carbon-hydrogen stretching modes of the alkyl chains [9]. The phosphorus-oxygen bonds typically show absorption in the region between 1000-1300 wavenumbers, while the aliphatic carbon-hydrogen stretches appear in the 2800-3000 wavenumber region [9].
Mass spectrometry analysis confirms the molecular weight of 418.63 daltons, with characteristic fragmentation patterns showing sequential loss of alkyl chain segments [10]. The base peak typically corresponds to fragments containing the phosphorus center with partial alkyl chain retention [10]. Electrospray ionization mass spectrometry can detect the compound in both positive and negative ion modes, with the molecular ion peak appearing at mass-to-charge ratio corresponding to the molecular weight [10].
The spectroscopic data collectively confirm the proposed structure of dilauryl phosphite, with all analytical techniques providing consistent evidence for the presence of the phosphite functional group and two dodecyl substituents [8] [9] [10].
The solubility characteristics of dilauryl phosphite are primarily determined by its amphiphilic nature, possessing both hydrophobic alkyl chains and a polar phosphite functional group . The compound demonstrates excellent solubility in organic solvents, particularly those of moderate to low polarity . Solubility in water is extremely limited, with calculated values indicating insolubility at approximately 2.6 × 10⁻⁵ grams per liter at 25 degrees Celsius [7].
Solvent Type | Solubility | Comments |
---|---|---|
Water | Insoluble (2.6 × 10⁻⁵ g/L) | [7] |
Organic Solvents | Soluble | |
Alcohols | Soluble | |
Ethers | Soluble |
The compound exhibits high solubility in organic solvents such as alcohols and ethers, reflecting the hydrophobic character imparted by the long dodecyl chains . In polar aprotic solvents, dilauryl phosphite shows variable solubility depending on the specific solvent properties and dielectric constant [12]. Solvents with moderate polarity, such as acetone and dichloromethane, typically provide good solvation for the compound [12].
The phase behavior of dilauryl phosphite in mixed solvent systems demonstrates typical behavior for amphiphilic molecules . In systems containing both polar and nonpolar components, the compound may exhibit surfactant-like properties, potentially forming micelles or other organized structures at appropriate concentrations . The critical micelle concentration and related phase transition temperatures depend on the specific solvent composition and temperature conditions .
The low aqueous solubility combined with high organic solvent solubility makes dilauryl phosphite particularly suitable for applications in organic media where water sensitivity is a concern . The compound's solubility profile is consistent with its use as an antioxidant and stabilizer in polymer systems, where it must be compatible with organic matrices while remaining relatively inert toward aqueous environments .
Irritant